3-Piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a pyrazolo[3,4-b]pyridine core substituted with a piperidine moiety and exists as a dihydrochloride salt, enhancing its solubility and stability.
This compound can be synthesized through various methods involving the cyclization of appropriate precursors and subsequent modifications. Its synthesis typically employs techniques that focus on maximizing yield and purity, making it suitable for both laboratory and industrial applications.
3-Piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride is classified as a heterocyclic organic compound. It belongs to the family of pyrazolo derivatives, which are known for their diverse biological activities, including potential therapeutic effects in various diseases.
The synthesis of 3-Piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride generally proceeds through the following steps:
Industrial production may involve optimized synthetic routes that utilize continuous flow chemistry or automated synthesis techniques to improve efficiency and reduce environmental impact. This allows for scalable production while maintaining high purity levels.
The molecular structure of 3-Piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride can be described by its molecular formula and molecular weight of 275.17 g/mol. The compound features a fused bicyclic system comprising a pyrazole and pyridine ring with a piperidine substituent.
These structural characteristics contribute to its chemical reactivity and biological activity.
3-Piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride can undergo several chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcomes, leading to various derivatives that may exhibit enhanced biological activities or different properties.
The mechanism of action for 3-Piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride involves its interaction with specific molecular targets within biological systems.
The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking downstream signaling pathways crucial for cell proliferation and survival. This inhibition is particularly relevant in cancer research, where it may induce apoptosis in cancer cells by disrupting critical signaling cascades.
Experimental studies have demonstrated that modifications in the structure can enhance binding affinity and selectivity towards specific targets, making this compound a candidate for further drug development.
The physical properties of 3-Piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride include:
Key chemical properties include:
These properties are essential for its handling in laboratory settings and potential applications in drug formulations.
The applications of 3-Piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride span several fields:
These diverse applications highlight the significance of this compound in ongoing scientific research and development efforts across multiple disciplines.
The 1H-pyrazolo[3,4-b]pyridine scaffold represents a privileged heterobicyclic system in drug discovery, characterized by a fused pyrazole-pyridine structure with two principal tautomeric forms. The 1H-tautomer predominates (>99% at equilibrium) due to its superior aromatic stabilization energy (37.03 kJ/mol) compared to the 2H-form, enabling extended π-electron delocalization across both rings [7] [10]. This electron distribution creates multiple hydrogen-bonding sites at N1, C3, and N4, facilitating targeted interactions with kinase ATP-binding domains. The scaffold’s bioisosteric resemblance to purines allows it to mimic adenine binding, making it indispensable in kinase inhibitor design [5] [9].
Position | Common Substituents | Functional Role | Frequency in Literature |
---|---|---|---|
N1 | Methyl, phenyl | Modulates solubility and selectivity | ~53% of derivatives [7] |
C3 | H, CH₃, NH₂, OH | H-bond donor/acceptor; influences potency | H (31%), CH₃ (47%) [7] [10] |
C4-C6 | Aryl, carbonyl, cyano | Enhances π-stacking and target affinity | Variable (e.g., 4-aryl in 75% of TRK inhibitors) [5] [6] |
3-Piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride (CAS: 2173092-88-9) exemplifies strategic functionalization at C4. Its piperidine substitution introduces a basic nitrogen, protonated under physiological conditions to enhance water solubility via dihydrochloride salt formation. The 3D conformation positions the piperidine nitrogen ~5.2 Å from N1, enabling simultaneous hinge-binding and hydrophobic pocket interactions in kinases [2] .
Piperidine integration into heterocyclic scaffolds leverages its constrained aliphatic amine geometry to optimize drug-receptor binding. The piperidine ring adopts stable chair conformations, positioning its nitrogen for salt-bridge formation with aspartate/glutamate residues in target proteins [5] [7]. In 3-piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine derivatives:
Notably, piperidine-substituted pyrazolopyridines demonstrate dual activity profiles unattainable with non-cyclic amines, exemplified by compound 2 (from [3]), which simultaneously inhibits sGC (vasodilation) and AMPK (anti-remodeling) in pulmonary hypertension.
Pyrazolo[3,4-b]pyridine derivatives exhibit broad kinase inhibitory activity by competitively occupying ATP-binding sites. Their nitrogen-rich scaffold forms up to three hydrogen bonds with hinge-region residues (e.g., Glu590/Met592 in TRKA), while C4 substituents access adjacent hydrophobic pockets [5] [9].
Kinase Target | Biological Role | Inhibitory Activity (IC₅₀) | Therapeutic Application |
---|---|---|---|
MKK4 | Liver regeneration signaling | 138–200 nM | Acute liver failure |
CDK2/Cyclin A | Cell cycle progression | 57–119 nM [9] | Colorectal/breast cancer |
sGC | Vasodilation | Sub-μM (dual with AMPK inhibition) [3] | Pulmonary arterial hypertension |
TRKA | Proliferation in NTRK-fusion cancers | 56–293 nM [5] | Solid tumors |
The dihydrochloride salt of 3-piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine enables dual-pathway targeting by:
Emerging directions include covalent inhibition via C6 electrophiles and bifunctional molecules linking pyrazolopyridines to E3 ligases for targeted protein degradation [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7